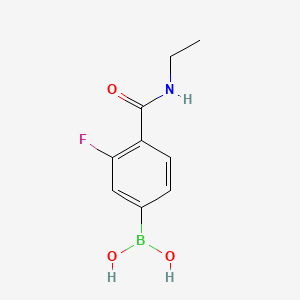

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[4-(ethylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCACUISZWVJQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660244 | |

| Record name | [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-12-0 | |

| Record name | B-[4-[(Ethylamino)carbonyl]-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Boronation of Fluoroaniline Derivatives

One straightforward route involves starting from 3-fluoroaniline derivatives, which are subjected to direct boronation reactions to install the boronic acid group at the para position relative to the ethylcarbamoyl substituent. This method leverages the reactivity of the aromatic amine and fluorine substituent to guide regioselective boronation.

- The ethylcarbamoyl group can be introduced by acylation of the amino group with ethyl isocyanate or ethyl chloroformate derivatives.

- Boronation is typically performed using tetrahydroxy diboron reagents or other boron sources under catalytic conditions.

This route benefits from readily available starting materials and relatively mild reaction conditions but may require careful control of regioselectivity and reaction parameters to avoid side reactions.

Multi-step Synthesis via Halogenated Intermediates and Palladium-Catalyzed Coupling

An alternative method involves:

- Bromination of o-fluoronitrobenzene to produce fluoro-bromo-nitrobenzene intermediates.

- Reduction of the nitro group to the corresponding fluoro-bromo-aniline.

- Palladium-catalyzed coupling (Suzuki-type coupling) of the bromoaniline intermediate with boron reagents such as tetrahydroxy diboron to form the boronic acid pinacol ester.

- Subsequent deprotection or hydrolysis to yield the boronic acid.

This method is exemplified in the synthesis of related 3-amino-4-fluorophenylboronic acid compounds and can be adapted to the ethylcarbamoyl derivative by introducing the carbamoyl group at appropriate stages.

Detailed Synthetic Procedure Example

A representative synthetic sequence adapted for this compound includes:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | React o-fluoronitrobenzene with N-bromo-succinimide in ethyl acetate or ethanol under controlled temperature | Generates fluoro-5-bromo-nitrobenzene intermediate |

| 2 | Reduction | Reduce nitro group using iron powder in acidic medium | Produces fluoro-5-bromo-aniline intermediate |

| 3 | Amidation | Acylate aniline with ethyl isocyanate or ethyl chloroformate to form ethylcarbamoyl derivative | Introduces ethylcarbamoyl group |

| 4 | Boronation (Suzuki coupling) | React bromo intermediate with tetrahydroxy diboron in presence of NiCl2(dppp), triphenylphosphine, and diisopropyl ethyl amine in ethanol under nitrogen atmosphere at 65–70 °C for 6 hours | Forms boronic acid pinacol ester intermediate |

| 5 | Hydrolysis and purification | Acid-base extraction and recrystallization to isolate pure boronic acid | Yields product with >99% purity |

This sequence yields this compound with a typical yield around 40–45% and high purity confirmed by HPLC.

Reaction Conditions and Catalysts

- Catalysts: Nickel or palladium complexes such as NiCl2(dppp) or PdCl2(dppf) are commonly employed in boronation steps.

- Solvents: Ethanol, ethyl acetate, or other inert solvents are used to facilitate reactions and ease product isolation.

- Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation and side reactions.

- Temperature: Moderate heating (65–70 °C) is optimal for coupling reactions.

- Purification: Multiple extraction steps with ethyl acetate and pH adjustments with hydrochloric acid and sodium bicarbonate are used to purify the product.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Preparation Notes |

|---|---|---|---|

| This compound | C9H11BFNO3 | Ethylcarbamoyl, fluorophenyl, boronic acid | Prepared via amidation and boronation of fluoro-bromo intermediates |

| (4-Carbamoyl-3-fluorophenyl)boronic acid | C7H7BFNO3 | Carbamoyl, fluorophenyl, boronic acid | Similar route without ethyl substitution |

| (3-Fluorophenyl)boronic acid | C6H6BFO2 | Fluorophenyl, boronic acid | Simpler boronation of fluorobenzene derivatives |

| (4-Fluorophenyl)boronic acid | C6H6BFO2 | Fluorophenyl, boronic acid | Boronation of fluorobenzene |

The presence of the ethylcarbamoyl group in this compound enhances its reactivity and selectivity in coupling reactions compared to simpler boronic acids.

Research Findings and Industrial Relevance

- The synthetic methods described are scalable and suitable for industrial production, given the availability of starting materials and moderate reaction conditions.

- The use of palladium or nickel catalysts, while effective, can be cost-intensive; however, catalyst recovery and reuse strategies can mitigate expenses.

- Purification processes involving acid-base extraction and recrystallization yield high-purity products essential for pharmaceutical applications.

- The compound's boronic acid moiety is sensitive to oxidation and hydrolysis; thus, storage and handling under inert atmosphere and dry conditions are recommended to maintain stability.

Análisis De Reacciones Químicas

Types of Reactions: (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of borohydrides.

Substitution: Reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halides or other electrophilic reagents under mild conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

Biology: Employed in the development of sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of fluorophenylboronic acids with varying carbamoyl substituents. Key analogs include:

Key Observations :

- Bioactivity : The ethylcarbamoyl group balances lipophilicity and hydrogen-bonding capacity, enhancing solubility compared to benzylcarbamoyl derivatives .

- Enzyme Inhibition : Methylcarbamoyl analogs exhibit higher anticancer activity in glioblastoma models, likely due to improved cell permeability .

- Glucose Binding : Ethylcarbamoyl derivatives show superior glucose-responsive behavior in microneedle patches compared to bulkier substituents (e.g., benzyl), attributed to steric flexibility .

Comparison with Fluorophenylboronic Acid Derivatives

Functional Group Variations

(4-Fluoro-3-hydroxyphenyl)boronic acid (CAS 913835-74-2):

(4-Chloro-3-fluorophenyl)boronic acid (CAS 137504-86-0):

Positional Isomerism

- 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid (CAS 874219-38-2):

Anticancer Potential

- Ethylcarbamoyl Derivative : Moderate activity against glioblastoma cells, with IC₅₀ values ~50 µM .

- Methylcarbamoyl Analog : Higher potency (IC₅₀ ~30 µM) due to enhanced cellular uptake .

- Benzylcarbamoyl Analog : Reduced activity (IC₅₀ >100 µM), likely due to poor membrane permeability .

Enzyme Inhibition

- HDAC Inhibition: Boronic acids with methoxyethylphenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show superior inhibition of fungal histone deacetylase (HDAC) compared to trichostatin A, a known HDAC inhibitor. Ethylcarbamoyl derivatives may lack this specificity due to reduced hydrophobic interactions .

Physicochemical Properties

Actividad Biológica

(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid (CAS No. 874289-12-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it versatile in organic synthesis. The presence of the ethylcarbamoyl group enhances its lipophilicity, potentially improving cellular uptake and biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The fluorine atom in the structure may enhance binding affinity to specific targets, modulating their activity. This compound can act as an enzyme inhibitor or a modulator in signaling pathways, indicating potential therapeutic applications in diseases such as cancer and diabetes.

Enzyme Inhibition

Research has shown that boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites. For instance, studies indicate that this compound can effectively inhibit serine proteases, which are crucial in various biological processes including inflammation and cancer progression.

Cellular Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors. For example, treatment with this compound resulted in significant cell death in breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines, showing IC50 values in the low micromolar range. The compound was found to induce G1 phase arrest in the cell cycle, leading to apoptosis.

- Enzyme Interaction : Computational docking studies have predicted strong binding affinities between this compound and several key enzymes involved in metabolic pathways. These findings suggest that the compound could be developed as a selective inhibitor for therapeutic purposes.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, with a half-life conducive for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl | High reactivity in cross-coupling |

| 2-(Benzylamino)phenylboronic acid | Amino group on phenyl | Strong enzyme inhibitor activity |

| 3-Bromophenylboronic acid | Bromine substitution on phenyl | Useful in electrophilic aromatic substitution |

The unique combination of the ethylcarbamoyl group and the boronic acid moiety in this compound distinguishes it from similar compounds, enhancing both its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (4-(ethylcarbamoyl)-3-fluorophenyl)boronic acid, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Key parameters include:

- Catalyst system : Use Pd(PPh₃)₄ or Rh-based catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) for improved regioselectivity .

- Base selection : Sodium carbonate or triethylamine in 1,2-dimethoxyethane/water mixtures enhances coupling efficiency .

- Temperature : Reflux conditions (~80–100°C) under inert atmospheres (N₂/Ar) are critical to avoid boronic acid decomposition .

- Purification : Ethyl acetate extraction followed by silica gel chromatography yields >95% purity .

Q. How can researchers ensure the stability of this boronic acid during storage and handling?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., diethyl ether) and inert atmospheres during experimental workflows to minimize moisture sensitivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm the ethylcarbamoyl and fluorine substituents .

- FT-IR : Identify B–O (1350–1310 cm⁻¹) and C=O (1680–1660 cm⁻¹) stretching vibrations .

- Elemental analysis : Validate boron content (~1.4% by dry weight) via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and ethylcarbamoyl substituents influence cross-coupling reactivity?

- Methodological Answer :

- DFT studies : Computational models (B3LYP/6-311++G(d,p)) reveal that fluorine’s electron-withdrawing effect reduces boronic acid’s Lewis acidity, while the ethylcarbamoyl group sterically hinders Pd coordination .

- Experimental validation : Compare coupling rates with electron-rich/electron-deficient aryl halides to quantify steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported catalytic activity for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test Rh(I) vs. Pd(0) catalysts—Rh systems often improve yields with sterically hindered substrates .

- Additive optimization : Adding ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) enhances turnover in challenging couplings .

- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states in moisture-sensitive reactions .

Q. How can computational modeling predict this compound’s behavior in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with serine proteases or carbohydrate-binding proteins, leveraging boronic acid’s affinity for diols .

- MD simulations : Analyze binding stability in aqueous environments (AMBER force fields) to assess competitive hydration effects .

Q. What are the challenges in synthesizing derivatives with reactive intermediates (e.g., pinacol esters or trifluoroborates)?

- Methodological Answer :

- Protecting groups : Use pinacol esterification (e.g., 3-fluoro-4-hydroxyphenylboronic acid pinacol ester) to stabilize boronic acids during multi-step syntheses .

- Workflow design : Sequential deprotection/coupling under mild acidic conditions (e.g., HCl in THF) preserves functional group integrity .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.